Cas no 862730-24-3 (Benzonitrile, 3-amino-5-bromo-4-hydroxy-)
Benzonitrile, 3-amino-5-bromo-4-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 3-amino-5-bromo-4-hydroxy-
- 3-amino-5-bromo-4-hydroxybenzonitrile
- 3-Amino-5-bromo-4-hydroxy-benzonitrile
- DA-02060
- OTNKXCBVDFTVLU-UHFFFAOYSA-N
- SCHEMBL1734950
- G10685
- 862730-24-3
-
- Inchi: 1S/C7H5BrN2O/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,11H,10H2
- InChI Key: OTNKXCBVDFTVLU-UHFFFAOYSA-N
- SMILES: BrC1=CC(C#N)=CC(=C1O)N
Computed Properties
- Exact Mass: 211.95853g/mol
- Monoisotopic Mass: 211.95853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 70Ų
Benzonitrile, 3-amino-5-bromo-4-hydroxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537347-1g |
3-Amino-5-bromo-4-hydroxybenzonitrile |
862730-24-3 | 98% | 1g |
¥3005.00 | 2024-04-28 |
Benzonitrile, 3-amino-5-bromo-4-hydroxy- Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Benzonitrile, 3-amino-5-bromo-4-hydroxy-
Benzonitrile, 3-amino-5-bromo-4-hydroxy- (CAS No. 862730-24-3): A Comprehensive Overview in Modern Chemical Research
Benzonitrile, 3-amino-5-bromo-4-hydroxy-, identified by its Chemical Abstracts Service (CAS) number 862730-24-3, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic aromatic amide exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both amino and hydroxyl functional groups, coupled with a bromine substituent, endows this compound with distinct reactivity patterns that are highly advantageous in medicinal chemistry applications.
The compound's structure consists of a benzene ring substituted with a nitrile group at the 1-position, an amino group at the 3-position, a hydroxyl group at the 4-position, and a bromine atom at the 5-position. This specific arrangement imparts a rich chemical versatility, enabling its use in multiple synthetic pathways. The nitrile group serves as a versatile handle for further functionalization, while the amino and hydroxyl groups can participate in hydrogen bonding interactions, making this compound particularly interesting for drug design and development.
In recent years, Benzonitrile, 3-amino-5-bromo-4-hydroxy- has garnered attention for its potential applications in the synthesis of novel therapeutic agents. Researchers have been exploring its utility in developing small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine substituent allows for further modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of aryl or heteroaryl groups into the molecular scaffold.
One of the most compelling aspects of Benzonitrile, 3-amino-5-bromo-4-hydroxy- is its ability to serve as a building block for more complex molecules. The combination of an amino group and a hydroxyl group provides multiple points for chemical modification, enabling chemists to tailor the properties of derived compounds. This flexibility has been exploited in the design of antimicrobial agents, where structural modifications can enhance binding affinity to bacterial enzymes or viral proteases. Additionally, the nitrile group can be converted into other functional moieties, such as carboxylic acids or amides, expanding its synthetic utility.
Recent advancements in computational chemistry have further highlighted the importance of Benzonitrile, 3-amino-5-bromo-4-hydroxy- as a key intermediate. Molecular modeling studies have revealed that this compound can form stable complexes with target proteins, suggesting its potential as a scaffold for drug discovery. By leveraging virtual screening techniques, researchers can identify derivatives with enhanced binding affinity and selectivity. These computational approaches have accelerated the discovery process, allowing for rapid optimization of lead compounds.
The pharmaceutical industry has also shown interest in Benzonitrile, 3-amino-5-bromo-4-hydroxy- due to its role in generating novel pharmacophores. Pharmacophores are essential structural features responsible for biological activity, and this compound provides an excellent platform for their exploration. For example, derivatives featuring modified amino or hydroxyl groups have been investigated for their potential antitumor properties. The bromine atom serves as a handle for further derivatization via transition-metal-catalyzed reactions, enabling access to diverse molecular architectures.
In conclusion, Benzonitrile, 3-amino-5-bromo-4-hydroxy- (CAS No. 862730-24-3) represents a versatile and valuable compound in modern chemical research. Its unique structural features and reactivity patterns make it an indispensable tool for synthetic chemists working on biologically active molecules. As research continues to uncover new applications for this compound, its significance in drug discovery and development is expected to grow even further. The ongoing exploration of its derivatives promises to yield innovative therapeutic agents that address unmet medical needs.
862730-24-3 (Benzonitrile, 3-amino-5-bromo-4-hydroxy-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)